Melamine cyanurate
Overview
Description
Melamine cyanurate, also known as this compound, is a useful research compound. Its molecular formula is C3-H6-N6.C3-H3-N3-O3 and its molecular weight is 255.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231587. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PA. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Gene Transfection : Melamine cyanurate enhances the gene transfection efficacy of low generation dendrimers through a supramolecular approach. This finding indicates its potential in gene therapy and genetic engineering applications (Shao et al., 2015).
Toxicology Studies : Various studies have investigated the toxicological effects of this compound. Oral administration in rats can cause weight inhibition and crystal formation in kidneys (Wu De-sheng, 2011). It's also been observed to cause immune function alteration in mice (Yin et al., 2017), and significant kidney damage (Peerakietkhajorn et al., 2019).
Flame Retardancy : this compound is commonly used as a flame retardant in nylon polymers. New analytical methods have been developed to quantify free melamine and cyanuric acid in such materials, highlighting its importance in material science (Hamilton & O'Neal, 2003).
Renal Toxicity : Studies have demonstrated that this compound can cause renal toxicity. The combination of melamine and cyanuric acid leads to kidney stone formation and potential acute kidney failure in animals (Chen et al., 2014), (Dorne et al., 2013).
Environmental Presence : Melamine and its derivatives, including cyanuric acid, are widespread in the environment. They are found in swimming pool water, wastewater, precipitation, tap water, seawater, bottled water, and indoor dust (Zhu & Kannan, 2018), (Zhu & Kannan, 2019).
Mechanism of Action
Target of Action
Melamine cyanurate is primarily used as a flame retardant . Its primary targets are various types of polymers, including polybutylene terephthalate (PBT), polyamide 6 (nylon 6), and polyamide 6,6 (nylon 6:6) . These materials are commonly used in electronic appliances, automobiles, furniture, and construction .
Mode of Action
This compound acts as a flame retardant via a condensed-phase mechanism . It forms a crystalline complex from a 1:1 mixture of melamine and cyanuric acid . This complex is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds .
Biochemical Pathways
It’s known that the compound forms spoke-like crystals from aqueous solutions . These crystals have been implicated as a causative agent for toxicity seen in certain contamination incidents .
Pharmacokinetics
The pharmacokinetics of this compound significantly alter when administered as a preformed complex compared to the individual administration of melamine and cyanuric acid . The preformed complex results in reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .
Result of Action
The primary result of this compound’s action is its flame-retardant properties. When incorporated into high-impact polystyrene (HIPS), it can significantly reduce the peak heat release rate and total heat release . Additionally, it increases the carbon residue of the material, forming a dense and stable carbon layer on the surface of the HIPS composites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ratio of this compound to other compounds can affect its flame-retardant properties . Furthermore, the formation of this compound crystals can be influenced by the presence of aqueous solutions .
Safety and Hazards
Melamine cyanurate is considered to be more toxic than either melamine or cyanuric acid alone . A toxicology study conducted after recent pet food recalls concluded that the combination of melamine and cyanuric acid in diet does lead to acute kidney injury in cats . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Melamine cyanurate has been used in combination with other materials to improve the performance of ceramizable composites . It has also been used in flame retardant TPU materials, and their mechanical and combustion properties were systematically investigated . These studies show that this compound has potential for further applications in the field of flame retardant materials.
Biochemical Analysis
Biochemical Properties
Melamine cyanurate forms spoke-like crystals from aqueous solutions . The formation of these crystals can be harmful to organisms as it induces the formation of this compound crystals in the kidney .
Cellular Effects
The co-administration of melamine and cyanuric acid causes renal crystal formation . These crystals can lead to severe damage in renal cells .
Molecular Mechanism
This compound’s toxicity is mainly due to its ability to bind other substances such as cyanuric acid . This binding occurs through the formation of hydrogen bonds in an aqueous environment, as happens when both triazines are administered concurrently .
Temporal Effects in Laboratory Settings
In a study involving rainbow trout, the formation of this compound crystals in the kidney was found to be dose and time-dependent . Even after six weeks of withdrawal, crystals persisted in the kidney of trout treated with the highest triazine dose .
Dosage Effects in Animal Models
In the same study, the prooxidant effects of melamine and cyanuric acid were evaluated on oxidative stress markers such as catalase, glutathione S-transferase, and malondialdehyde . Melamine, with or without cyanuric acid, was found to exert a higher prooxidant effect than cyanuric acid dispensed singly .
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKXQUJXLSSJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76067-50-0 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76067-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3068043 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16133-31-6, 37640-57-6 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16133-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melamine cyanurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37640-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine cyanurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melamine cyanurate | |
Source | DTP/NCI | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1) | |
Source | EPA DSSTox | |
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Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine (1:1) | |
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Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does melamine cyanurate exert its toxic effects in biological systems?
A1: [] this compound, when ingested, can lead to the formation of crystals in the nephrons of the kidneys. These crystals can cause physical damage to the kidneys, leading to renal dysfunction and, in severe cases, death. This mechanism of toxicity has been observed in animal models, particularly in cats and dogs. [, ]. Furthermore, studies on human renal proximal tubular cells show that this compound crystals can disrupt tight junction integrity, induce oxidative DNA damage, and stimulate the production of inflammatory cytokines like IL-5, IL-6, IL-8, and MCP-1. []
Q2: Can altering urinary pH mitigate the toxicity of this compound?
A2: [] Research suggests that acidifying urine might help to reduce the renal toxicity caused by this compound. A study found that administering ammonium chloride to rats exposed to melamine and cyanuric acid led to a lower urinary pH, a decrease in this compound crystal formation in the kidneys, and a reduced incidence of renal lesions [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a complex formed from melamine (C3H6N6) and cyanuric acid (C3H3N3O3) in a 1:1 molar ratio. Its molecular formula is C6H9N9O3, and its molecular weight is 255.19 g/mol.
Q4: How is this compound typically characterized using spectroscopic techniques?
A4: [] Several spectroscopic techniques are employed to characterize this compound. Fourier-transform infrared spectroscopy (FTIR) is often used to identify the functional groups present in the compound [, ]. X-ray diffraction (XRD) is utilized to analyze the crystal structure of this compound [, , ]. Terahertz spectroscopy has also been employed to study the organizational properties of this compound synthesized from specific precursors [].
Q5: What are the applications of this compound as a flame retardant?
A5: [] this compound is frequently added as a flame retardant to various materials, including nylon [, , , ], polylactic acid [], polyphenylene ether blends [], silicone rubber [], styrene-butadiene rubber [], epoxy resins [, ], polyamide 6 [, , ], and phenolic foam [].
Q6: How does the presence of this compound impact the flammability of nylon?
A6: [] Adding this compound to nylon significantly enhances its flame retardancy. Studies have demonstrated that incorporating this compound into nylon 66 composites can lead to a V-0 rating in the UL-94 flammability test, indicating a high level of flame resistance []. The mechanism is attributed to the release of noncombustible gases by this compound upon heating, creating a barrier between the material and the flame, thus preventing fire spread [].
Q7: Does this compound affect the mechanical properties of materials it is added to?
A7: [] The impact of this compound on mechanical properties can vary depending on the specific material and the amount added. For instance, in nylon 6 composites, the incorporation of modified this compound led to improvements in tensile strength and flexural strength []. Conversely, in polyamide 6, adding this compound can sometimes negatively impact elongation properties, though it can enhance the tensile modulus [].
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